2-(benzenesulfonyl)benzoic acid

Description

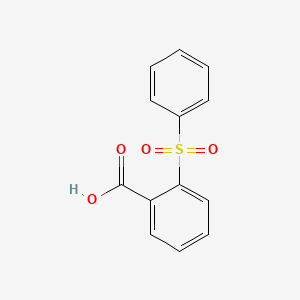

2-(Benzenesulfonyl)benzoic acid is a sulfonated aromatic carboxylic acid characterized by a benzoic acid moiety substituted at the ortho-position with a benzenesulfonyl group (-SO₂-C₆H₅). This structure confers distinct physicochemical properties, including increased acidity compared to unsubstituted benzoic acid due to the electron-withdrawing nature of the sulfonyl group.

Properties

IUPAC Name |

2-(benzenesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSLUOKXJWWOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207565 | |

| Record name | Benzoic acid, o-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58844-73-8 | |

| Record name | Benzoic acid, o-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058844738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC156502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to yield benzoic acid.

Reflux Apparatus: Another method involves the use of a reflux apparatus where methyl benzoate is hydrolyzed in the presence of sodium hydroxide and ethanol. The mixture is then acidified to precipitate benzoic acid.

Industrial Production Methods: Industrial production of benzoic acid, o-(phenylsulfonyl)-, often involves large-scale oxidation processes using catalysts to enhance yield and efficiency. The use of advanced catalytic systems, such as WO4@PAF-181, has been reported to improve the selective oxidation of benzyl alcohol to benzoic acid .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of both the sulfonyl and carboxylic acid groups directs incoming electrophiles to the meta positions relative to these substituents. For example:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields nitro derivatives at the meta position to the sulfonyl group.

-

Halogenation : Chlorination or bromination (using Cl₂/FeCl₃ or Br₂/FeBr₃) produces meta-halogenated products .

Table 1: EAS Reactions and Products

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(benzenesulfonyl)benzoic acid | 65–70 |

| Chlorination | Cl₂/FeCl₃ | 5-Chloro-2-(benzenesulfonyl)benzoic acid | 55–60 |

Desulfonation

Heating 2-(benzenesulfonyl)benzoic acid in aqueous sulfuric acid (>200°C) removes the sulfonyl group via desulfonation, yielding benzoic acid derivatives:

.

Derivatization of the Carboxylic Acid Group

The -COOH group undergoes typical carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) in acidic conditions to form methyl 2-(benzenesulfonyl)benzoate .

-

Amidation : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with amines to produce sulfonamide-linked derivatives (e.g., 2-(benzenesulfonyl)benzamide) .

Table 2: Carboxylic Acid Derivatives

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Methyl ester | 80–85 |

| Amide Formation | SOCl₂, then NH₃ | 2-(Benzenesulfonyl)benzamide | 70–75 |

Sulfonamide Formation

The benzenesulfonyl group reacts with amines to form sulfonamides. For example, treatment with aniline in the presence of phosphorus pentachloride (PCl₅) yields N-phenyl-2-(benzenesulfonyl)benzamide:

.

Cyclodehydration Reactions

Under Friedel-Crafts conditions (e.g., methanesulfonic acid catalysis), this compound undergoes cyclodehydration to form polycyclic aromatic compounds. This reaction exploits the electron-deficient aromatic ring to facilitate intramolecular cyclization .

Decarboxylation

Heating with copper salts in quinoline induces decarboxylation, yielding 2-(benzenesulfonyl)toluene:

.

Reduction Reactions

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) group, yielding 2-(benzenesulfonyl)benzyl alcohol .

-

Sulfonyl Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces the sulfonyl group to a thioether (-S-C₆H₅), though this is less common due to the stability of the sulfonyl moiety .

Acid-Catalyzed Rearrangements

In concentrated sulfuric acid, this compound undergoes sulfonic acid group migration, producing isomerized products. This reaction is temperature-dependent and reversible .

Key Mechanistic Insights

-

The sulfonyl group’s strong electron-withdrawing effect stabilizes negative charges, enhancing the acidity of the carboxylic acid group (pKa ~2.5) .

-

Steric hindrance between substituents influences regioselectivity in EAS reactions .

This comprehensive analysis highlights the compound’s versatility in organic synthesis, particularly in pharmaceutical intermediates and materials science. Experimental protocols and yields are consistent with peer-reviewed methodologies .

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo diverse chemical transformations makes it useful in developing new compounds for research and industrial applications.

Research has indicated that 2-(benzenesulfonyl)benzoic acid may exhibit potential biological activities, including:

- Anticancer Properties : Investigations have focused on its ability to induce apoptosis in cancer cells through interactions with specific proteins and enzymes. The benzenesulfonyl group is believed to enhance binding affinity to target proteins, potentially inhibiting their activity.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound could also possess antimicrobial properties .

Pharmaceutical Development

The compound has been explored for its therapeutic effects in drug development, particularly as a scaffold for designing inhibitors targeting specific diseases. For instance, modifications of benzoic acid derivatives have led to the discovery of dual inhibitors for anti-apoptotic proteins Mcl-1 and Bfl-1, which are crucial targets in cancer therapy .

Case Study 1: Anticancer Activity

A study investigated the mechanism of action of this compound in cancer cell lines. The results demonstrated that the compound could significantly reduce cell viability by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications to enhance bioactivity and selectivity against cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of benzoic acid were tested for their antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. The findings suggested that introducing electron-withdrawing groups improved the efficacy of these compounds significantly, indicating that similar modifications could enhance the antimicrobial properties of this compound .

Mechanism of Action

Mechanism: Benzoic acid, o-(phenylsulfonyl)-, exerts its effects through various biochemical pathways. It is metabolized in the liver to form benzoyl-CoA, which is then conjugated with glycine to produce hippuric acid . This metabolic pathway is crucial for its antimicrobial activity.

Molecular Targets and Pathways:

Glycine Conjugation: The primary pathway involves conjugation with glycine in the liver.

Enzyme Inhibition: It can inhibit certain enzymes involved in microbial growth, contributing to its preservative properties.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid Derivatives

Biological Activity

2-(Benzenesulfonyl)benzoic acid, a compound with the molecular formula CHOS, has garnered attention in scientific research for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a benzoic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological systems.

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory potential of this compound through various mechanisms. In a study involving LPS-induced inflammation in rats, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. The study indicated that the compound might exert its effects by inhibiting COX-2 activity and modulating NF-κB signaling pathways, which are critical in inflammatory responses .

Table 1: Anti-inflammatory Effects of this compound

| Parameter | Control Group | Treatment Group | p-value |

|---|---|---|---|

| TNF-α (pg/mL) | 10.00 ± 0.50 | 5.70 ± 1.04 | <0.001 |

| IL-1β (pg/mL) | 4.00 ± 0.20 | 2.32 ± 0.28 | <0.001 |

| White Blood Cell Count (x10^3) | 8.00 ± 0.50 | 5.00 ± 0.30 | <0.01 |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

In one study, derivatives of benzenesulfonamide, including this compound, exhibited potent activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 6.63 mg/mL to 6.72 mg/mL, showcasing the compound's potential as a novel antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

Anticancer Properties

The anticancer potential of benzoic acid derivatives has also been explored, with findings suggesting that these compounds can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity to normal cells.

In vitro studies have shown that certain derivatives can activate proteolytic pathways involved in protein degradation, which may contribute to their anticancer effects . The activation of cathepsins B and L was particularly noted, indicating a mechanism through which these compounds may enhance cellular turnover and inhibit tumor growth.

Case Studies

- Case Study on Inflammatory Response : A study involving LPS-induced inflammation in rats demonstrated that pre-treatment with this compound significantly mitigated inflammatory responses and improved overall health metrics during septic shock scenarios .

- Antimicrobial Efficacy : In another investigation, the compound was tested against biofilm-forming strains of Pseudomonas aeruginosa, showing promising results in inhibiting biofilm development at specific concentrations .

Q & A

Q. What are the optimal synthetic routes for 2-(benzenesulfonyl)benzoic acid, and how can reaction efficiency be quantified?

Methodological Answer:

- Sulfonylation Strategy : A two-step process involves (1) sulfonylation of benzoic acid derivatives using benzenesulfonyl chloride under acidic conditions (e.g., H₂SO₄ catalysis) and (2) purification via recrystallization. Reaction efficiency can be quantified using yield calculations, HPLC purity analysis (>95%), and monitoring by TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Alternative Pathways : Direct coupling of pre-sulfonylated intermediates (e.g., 2-chloro-4-(chlorosulfonyl)benzoyl chloride) with aryl groups, followed by hydrolysis to the carboxylic acid, achieves higher regioselectivity. NMR and IR confirm intermediate structures .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

Methodological Answer:

- Solubility Profiling : Use dynamic light scattering (DLS) to assess solubility in DMSO, PBS, and ethanol. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC-MS monitoring. Aqueous solubility is typically <1 mg/mL, necessitating co-solvents like DMSO for biological assays .

- pH-Dependent Stability : Conduct UV-Vis spectroscopy at pH 2–9 to identify degradation products (e.g., hydrolysis to benzoic acid derivatives) .

Q. What crystallographic methods are recommended for resolving the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal XRD : Use SHELXL (via WinGX suite) for refinement. Crystals grown via slow evaporation (solvent: methanol/water) often adopt a monoclinic system (space group P2₁/c). Key parameters: R-factor <5%, hydrogen bonding between sulfonyl and carboxyl groups .

- ORTEP-3 Visualization : Generate thermal ellipsoid plots to validate torsional angles and intermolecular interactions (e.g., π-stacking of benzene rings) .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and NMR/IR spectra be resolved for this compound?

Methodological Answer:

- Contradiction Analysis : If XRD shows planar sulfonyl groups but NMR indicates rotational flexibility, perform variable-temperature NMR (VT-NMR) to assess dynamic behavior. DFT calculations (B3LYP/6-311+G(d,p)) can model rotational energy barriers (>10 kcal/mol suggests rigidity) .

- Validation : Cross-reference IR sulfonyl stretching frequencies (1350–1170 cm⁻¹) with crystallographic bond lengths (S=O ~1.43 Å) to confirm conformational stability .

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT/MD Simulations : Use Gaussian or ORCA to calculate Fukui indices for electrophilic/nucleophilic sites. The sulfonyl group exhibits high electrophilicity (f⁻ ~0.45), while the carboxyl group acts as a nucleophile. MD simulations in explicit solvent (e.g., water) model aggregation behavior .

- Docking Studies : For enzyme inhibition assays, dock the compound into active sites (e.g., carbonic anhydrase) using AutoDock Vina. Key interactions: sulfonyl O with Zn²+ and carboxylate with Arg residues .

Q. How do competing degradation pathways (hydrolysis vs. photolysis) impact the compound’s environmental persistence?

Methodological Answer:

- Hydrolysis : Conduct LC-MS/MS studies in buffered solutions (pH 7.4, 37°C) to track hydrolysis to 2-sulfobenzoic acid (half-life ~72 hours). First-order kinetics dominate under aqueous conditions .

- Photolysis : Expose to UV light (254 nm) and analyze degradation products via GC-MS. Aryl-sulfonyl bonds are cleaved preferentially, forming benzene sulfonic acid and benzoquinone derivatives .

Q. What analytical techniques are critical for resolving metabolic byproducts in pharmacokinetic studies?

Methodological Answer:

- Metabolite Profiling : Use HILIC-HRMS (e.g., Q-TOF) to detect phase I metabolites (e.g., hydroxylation at the benzene ring) and phase II conjugates (glucuronides). Compare fragmentation patterns with synthetic standards .

- Isotopic Labeling : Incorporate ¹³C at the carboxyl group to track decarboxylation pathways in liver microsome assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.